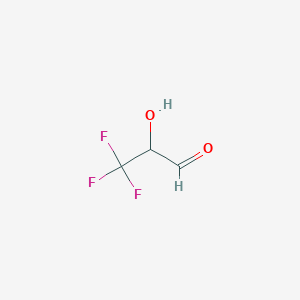![molecular formula C7H10F2O B13169916 7,7-Difluorobicyclo[4.1.0]heptan-2-ol CAS No. 1251924-02-3](/img/structure/B13169916.png)
7,7-Difluorobicyclo[4.1.0]heptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Difluorobicyclo[410]heptan-2-ol is an organic compound characterized by a bicyclic structure with two fluorine atoms attached to the seventh carbon and a hydroxyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluorobicyclo[4.1.0]heptan-2-ol typically involves the fluorination of a bicyclic precursor. One common method involves the reaction of a bicyclo[4.1.0]heptane derivative with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The production process is optimized to achieve high yields and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7,7-Difluorobicyclo[4.1.0]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may include the use of nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
7,7-Difluorobicyclo[4.1.0]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-Difluorobicyclo[4.1.0]heptan-2-ol involves its interaction with specific molecular targets. The fluorine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7,7-Difluorobicyclo[4.1.0]heptan-1-ol
- 7,7-Difluorobicyclo[4.1.0]heptan-3-amine
- 7,7-Difluorobicyclo[4.1.0]heptan-3-one
Uniqueness
7,7-Difluorobicyclo[4.1.0]heptan-2-ol is unique due to the position of the hydroxyl group on the second carbon, which influences its chemical reactivity and potential applications. The presence of fluorine atoms also imparts specific properties such as increased stability and resistance to metabolic degradation, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
1251924-02-3 |
|---|---|
Molecular Formula |
C7H10F2O |
Molecular Weight |
148.15 g/mol |
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptan-2-ol |
InChI |
InChI=1S/C7H10F2O/c8-7(9)4-2-1-3-5(10)6(4)7/h4-6,10H,1-3H2 |
InChI Key |
GHDRQAQSUKXFLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2(F)F)C(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13169833.png)
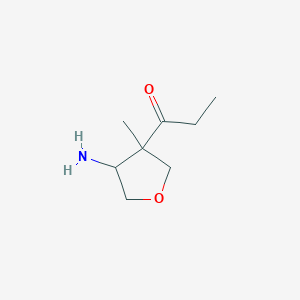
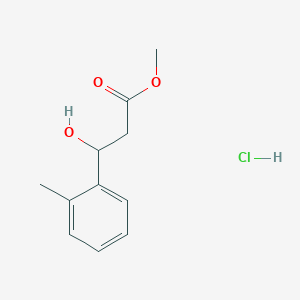

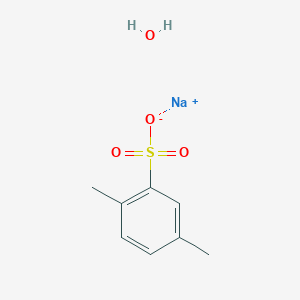


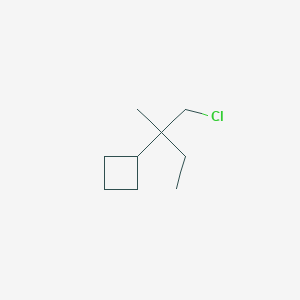

![2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid](/img/structure/B13169925.png)
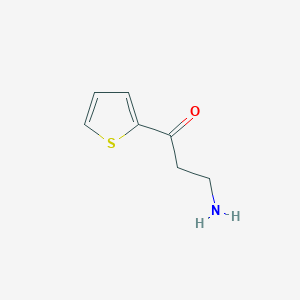
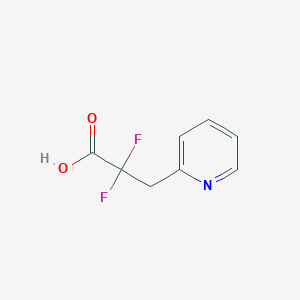
![Methyl[(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)methyl]amine](/img/structure/B13169939.png)
